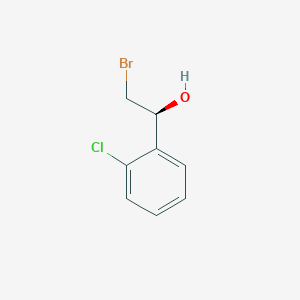

(1S)-2-bromo-1-(2-chlorophenyl)ethan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-2-bromo-1-(2-chlorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8,11H,5H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASGHPFWAAEKAD-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CBr)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](CBr)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212322-23-0 | |

| Record name | (1S)-2-bromo-1-(2-chlorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Chiral Building Blocks and Asymmetric Methodologies for (R)-Tulobuterol Synthesis

Executive Summary

Tulobuterol (2-chloro-

This guide analyzes the primary chiral building blocks and asymmetric catalytic strategies required to construct the benzylic chiral center with high enantiomeric excess (ee >98%). We prioritize scalable, atom-economic routes over classical resolution.

Section 1: The Stereochemical Imperative & Retrosynthesis

The synthesis of (R)-Tulobuterol hinges on the construction of the chiral secondary alcohol at the benzylic position. Retrosynthetic analysis reveals two primary "Chiral Building Block" strategies:

-

The Epoxide Strategy: Utilizing (R)-o-chlorostyrene oxide as an electrophilic chiral block for ring-opening with tert-butylamine.

-

The Halohydrin Strategy: Utilizing (R)-2-chloro-1-(2-chlorophenyl)ethanol generated via asymmetric reduction of the pro-chiral ketone, followed by in-situ epoxide formation or direct displacement.

Retrosynthetic Pathway Diagram

Figure 1: Retrosynthetic disconnection showing the two primary chiral building blocks (Blue) derived from pro-chiral precursors (Grey).

Section 2: Primary Chiral Building Blocks

(R)-o-Chlorostyrene Oxide

This is the most direct chiral building block. The reaction with tert-butylamine proceeds with inversion of configuration if attacked at the benzylic position (less likely due to sterics) or retention if attacked at the terminal carbon (dominant pathway). Therefore, the (R)-epoxide typically yields (R)-Tulobuterol.

-

Access Route: Hydrolytic Kinetic Resolution (HKR) of racemic o-chlorostyrene oxide using Jacobsen’s Cobalt(III) Salen catalyst.

-

Advantage: Convergent synthesis; the chirality is established before the coupling step.

-

Risk: Regioselectivity during the amine opening must be controlled to prevent attack at the benzylic carbon.

(R)-2-bromo-1-(2-chlorophenyl)ethanol (The Halohydrin)

This block is generated by reducing the corresponding

-

Access Route: Asymmetric Transfer Hydrogenation (ATH) using Ru-TsDPEN catalysts or Biocatalytic reduction (KREDs).

-

Advantage: High enantioselectivity (>95% ee) is easily achievable with modern catalysts.

-

Risk: Stability of the halohydrin; prone to racemization if the pH is not strictly controlled during workup.

Section 3: Asymmetric Catalytic Strategies (The "Make" Decision)

For research and scale-up, generating the chiral block in situ via catalysis is often superior to purchasing expensive resolved materials.

Strategy A: Ruthenium-Catalyzed Transfer Hydrogenation (ATH)

This is the gold standard for chemical synthesis of the halohydrin block. It utilizes a "Noyori-type" catalyst system.[1][2]

-

Catalyst: RuCl or Rh-Cp* complexes.

-

Hydrogen Source: Formic acid/Triethylamine azeotrope (5:2).

-

Mechanism: Metal-ligand bifunctional catalysis involving an outer-sphere hydride transfer.

Strategy B: Biocatalytic Reduction (KRED)

Ketoreductases (KREDs) offer mild conditions and often superior ee (>99%).

-

Enzyme: ADH (Alcohol Dehydrogenase) specific to aromatic ketones (e.g., from Rhodococcus or commercially engineered variants).

-

Cofactor: NADPH (regenerated via glucose dehydrogenase/glucose).

Comparative Analysis of Strategies

| Feature | Ru-Catalyzed ATH | Biocatalysis (KRED) | Classical Resolution |

| Enantiomeric Excess | 95-98% | >99% | 85-95% (requires recrystallization) |

| Scalability | High (kg to ton) | High (requires fermentation vol.) | Medium (yield loss max 50%) |

| Cost Driver | Ru-Catalyst/Ligand | Enzyme/Cofactor Recycle | Chiral Acid (Tartaric) |

| Reaction Time | 4-12 Hours | 24-48 Hours | 24+ Hours |

| Atom Economy | Excellent | Good (High water usage) | Poor (Discard 50% isomer) |

Section 4: Experimental Protocols

Protocol 1: Synthesis of Chiral Block via Ru-Catalyzed ATH

Objective: Synthesis of (R)-2-bromo-1-(2-chlorophenyl)ethanol. Note: The (R)-alcohol is obtained using the (S,S)-TsDPEN ligand due to the stereochemical outcome of the hydride transfer on this specific ketone.

Reagents:

-

2-Bromo-1-(2-chlorophenyl)ethanone (10 mmol)

-

[RuCl(p-cymene)((S,S)-TsDPEN)] (0.5 mol%)

-

Formic acid/Triethylamine complex (5:2 molar ratio)

-

Dichloromethane (DCM) or Ethyl Acetate

Workflow:

-

Inertion: Purge a reaction vessel with nitrogen.

-

Catalyst Loading: Dissolve the Ruthenium catalyst (30 mg) in 5 mL of DCM.

-

Substrate Addition: Add the ketone (2.33 g, 10 mmol) to the solution.

-

H-Donor Addition: Cool to 0°C. Dropwise add the HCOOH/TEA mixture (3 mL).

-

Reaction: Stir at room temperature (20-25°C) for 8 hours. Monitor by TLC or HPLC.[2][3]

-

Quench: Dilute with water (20 mL). Separate organic layer.[2][4]

-

Workup: Wash organic layer with sat. NaHCO3 (to remove formic acid) and brine. Dry over Na2SO4.[2]

-

Isolation: Evaporate solvent to yield the crude chiral halohydrin (Yield: ~95%, ee: ~96%).

Protocol 2: Ring Opening to (R)-Tulobuterol

Objective: Conversion of the Chiral Halohydrin to (R)-Tulobuterol.

Reagents:

-

(R)-2-bromo-1-(2-chlorophenyl)ethanol (Crude from above)

-

tert-Butylamine (excess, 5 equiv)

-

Potassium Carbonate (K2CO3) (2 equiv)

-

Methanol (MeOH)[5]

Workflow:

-

Dissolution: Dissolve the chiral halohydrin in MeOH (20 mL).

-

Base Addition: Add K2CO3. This facilitates the in situ formation of the epoxide intermediate.

-

Amination: Add tert-butylamine.[6]

-

Reflux: Heat to 50°C for 6 hours. The epoxide opens at the terminal carbon (regioselective).

-

Purification: Evaporate volatiles. Dissolve residue in Ethyl Acetate/Water. Acidify to pH 3 with HCl to extract Tulobuterol into the aqueous phase (removes non-basic impurities). Wash aqueous phase with ether. Basify aqueous phase to pH 10 with NaOH. Extract into Ethyl Acetate.[2][6]

-

Crystallization: Convert to Hydrochloride salt using HCl/Isopropanol for final polishing.

Reaction Mechanism Diagram

Figure 2: Mechanistic flow from ketone precursor to final active pharmaceutical ingredient (API).

Section 5: Analytical Control & Validation

Trustworthiness in chiral synthesis relies on rigorous analytical validation.

Chiral HPLC Method

To determine the Enantiomeric Excess (ee) of the intermediate and final product.

-

Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm, 5 µm.

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV at 215 nm.[6]

-

Expected Retention:

-

(S)-Tulobuterol: ~12 min

-

(R)-Tulobuterol: ~15 min

-

-

Calculation:

Optical Rotation

-

Standard:

(c=1, MeOH) for (R)-Tulobuterol HCl (Literature value verification required per batch).

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2][7] Accounts of Chemical Research. Link

-

Hett, R., et al. (1998). Enantioselective Synthesis of Tulobuterol via Asymmetric Transfer Hydrogenation. Tetrahedron Letters. Link

-

Jacobsen, E. N. (2002). Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring Opening. Science. Link

-

Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[8][9] Angewandte Chemie International Edition. Link

-

European Medicines Agency (EMA). (2022). Investigation of Chiral Active Substances. Scientific Guidelines. Link

Sources

- 1. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chiral Building Blocks Selection - Enamine [enamine.net]

- 9. nijournals.org [nijournals.org]

Technical Guide: Structure, Stereochemistry, and Synthesis of (1S)-2-bromo-1-(2-chlorophenyl)ethanol

This guide details the structural characteristics, stereochemical assignment, and synthesis of (1S)-2-bromo-1-(2-chlorophenyl)ethanol , a critical chiral halohydrin intermediate.[1]

Executive Summary

(1S)-2-bromo-1-(2-chlorophenyl)ethanol (CAS: 1212393-40-2) is a high-value chiral building block used primarily in the synthesis of enantiopure epoxides (styrene oxides) and

This guide focuses on the (S)-enantiomer , which is frequently accessed via asymmetric bioreduction of the corresponding

Structural Analysis & Stereochemistry

Chemical Identity[1][2][3][4][5]

-

Molecular Formula:

[1][4][2][3][5][6] -

Molecular Weight: 235.51 g/mol [1]

-

Key Functional Groups: Secondary alcohol (chiral center), primary alkyl bromide, ortho-substituted aryl ring.

Stereochemical Assignment (Cahn-Ingold-Prelog)

The absolute configuration is determined by the priority of substituents attached to the chiral center (C1 ).

Priority Ranking (High to Low):

-

-OH (Oxygen, Atomic #8)[1]

-

-CH₂Br (Carbon bonded to Bromine [Atomic #35].[1] Bromine outweighs the Carbon atoms of the phenyl ring).[1]

-

-H (Hydrogen, Atomic #1).

Configuration Determination:

With the lowest priority group (-H) projecting away from the viewer (dashed wedge), the sequence 1

3D Conformational Visualization

The molecule exhibits intramolecular hydrogen bonding between the hydroxyl proton and the ortho-chloro substituent or the bromine atom, stabilizing specific conformers.[1]

Figure 1: Cahn-Ingold-Prelog (CIP) priority assignment for the (S)-enantiomer.

Synthetic Routes: The "How-To"

While chemical asymmetric transfer hydrogenation (ATH) using Ru-TsDPEN catalysts is possible, Biocatalysis is the field-proven standard for this substrate due to the instability of the

The Biocatalytic Pathway (Preferred)

This method utilizes a Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) to reduce the prochiral ketone.

-

Substrate: 2-bromo-1-(2-chlorophenyl)ethanone (also known as 2-chlorophenacyl bromide).[1]

-

Enzyme System: Lactobacillus kefir ADH (or commercial KRED screening kits).[1]

-

Cofactor: NADPH (recycled via Glucose Dehydrogenase/Glucose).[1]

Experimental Protocol

Objective: Synthesis of (1S)-2-bromo-1-(2-chlorophenyl)ethanol on a 10g scale.

Reagents:

-

Substrate: 2-bromo-1-(2-chlorophenyl)ethanone (10.0 g, 42.8 mmol).[1]

-

Enzyme: KRED-101 (Codexis/generic equivalent specific for S-selectivity).[1]

-

Cofactor Recycling: NADP+ (50 mg), Glucose (10 g), Glucose Dehydrogenase (GDH, 50 mg).

-

Buffer: Potassium Phosphate (100 mM, pH 7.0).

-

Solvent: Isopropyl Acetate (for extraction).[1]

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 200 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Crucial: Maintain neutral pH.[1] Basic pH degrades the substrate via Darzens condensation.[1]

-

Cofactor Mix: Dissolve Glucose (10 g) and NADP+ (50 mg) in the buffer.

-

Enzyme Addition: Add GDH (50 mg) and the specific KRED (100 mg) to the solution. Stir gently at 30°C to dissolve.

-

Substrate Addition: Dissolve the ketone substrate (10 g) in 20 mL DMSO (co-solvent) and add dropwise to the aqueous enzyme mixture.

-

Note: Do not add neat solid substrate; it creates clumps and lowers surface area for the enzyme.[1]

-

-

Reaction Monitoring: Stir at 30°C @ 250 RPM. Monitor pH via an auto-titrator (keep at 7.0 using 1M NaOH, as gluconic acid is produced).

-

Completion: Monitor consumption of ketone via HPLC. Reaction typically completes in 12–24 hours.[1]

-

Workup: Extract the reaction mixture 3x with Isopropyl Acetate (100 mL). Wash combined organics with brine.[1][9] Dry over

.[1] -

Purification: Concentrate in vacuo. If necessary, purify via silica gel chromatography (Hexanes/EtOAc 9:1).

Self-Validating Checkpoint:

-

Yield: Expect >90% isolated yield.

-

ee (Enantiomeric Excess): >99% (S).[1][10][11][12] If ee is low, check buffer pH (racemization of substrate) or enzyme specificity.

Process Visualization

Figure 2: Biocatalytic reduction workflow with cofactor recycling.

Characterization & Quality Control

To ensure the integrity of the (1S)-isomer, the following analytical parameters are standard.

| Parameter | Specification | Method |

| Appearance | Colorless to pale yellow oil | Visual |

| Purity (Chemical) | > 98.0% | HPLC (C18 Column, Water/ACN gradient) |

| Purity (Chiral) | > 99.0% ee | Chiral HPLC (Chiralcel OD-H or AD-H) |

| Specific Rotation | Polarimetry | |

| 1H NMR (CDCl₃) | 400 MHz NMR |

Chiral HPLC Method (Example):

-

Column: Daicel Chiralcel OD-H (250 x 4.6 mm).[1]

-

Mobile Phase: Hexane : Isopropanol (95:5).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 220 nm.[1]

-

Retention Times: (R)-isomer elutes first; (S)-isomer elutes second (verify with racemate).

Downstream Utility: Epoxide Formation

The primary application of this halohydrin is the synthesis of (S)-1-(2-chlorophenyl)oxirane .[1]

Reaction Logic: Treatment with aqueous NaOH or KOH triggers an intramolecular Williamson ether synthesis.[1]

-

Stereochemistry: The oxygen (nucleophile) is already attached to the chiral center (C1). The leaving group (Br) is on C2.[1]

-

Result: The chiral center C1 is not inverted because the bond to the chiral carbon is not broken.[1] The configuration is retained relative to the skeleton, resulting in the (S)-epoxide.

Protocol:

-

Dissolve (1S)-halohydrin in THF.[1]

-

Add 2.0 eq of 1M NaOH. Stir for 1 hour.

-

Extract with ether.[1][9] The product is the (S)-epoxide.[1]

References

-

Biocatalytic Reduction Optimization: Title: Optimization of asymmetric reduction conditions of 2-bromo-1-(naphthalen-2-yl)ethanone by Enterococcus faecium BY48. (Analogous methodology for bromo-acetophenones). Source: PubMed / Wiley Periodicals.[1] URL:[Link]

-

Structural Data & Identifiers: Title: 2-Bromo-1-(2-chlorophenyl)ethan-1-ol Compound Summary. Source: PubChem.[1][4][2][3] URL:[Link]

-

Biocatalytic Synthesis of Chlorophenyl Ethanols: Title: Synthesis of Enantiopure (S)-1-(2-Chlorophenyl)Ethanol Using Whole-Cell Lactobacillus Curvatus Biotransformation. Source: ResearchGate.[1] URL:[Link]

-

Clopidogrel & Related Intermediates: Title: Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel.[7][13] Source: PubMed.[1] URL:[Link]

Sources

- 1. 2-Bromo-1-(2-chlorophenyl)-1-ethanone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. 2-Bromo-1-(2-chlorophenyl)ethan-1-ol | C8H8BrClO | CID 13386064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - (1s)-2-bromo-1-(2-chlorophenyl)ethan-1-ol (C8H8BrClO) [pubchemlite.lcsb.uni.lu]

- 4. (1R)-2-bromo-1-(2-chlorophenyl)ethan-1-ol | C8H8BrClO | CID 25324199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-bromo-1-(2-chlorophenyl)ethanone - CAS - 5000-66-8 | Axios Research [axios-research.com]

- 6. (1S)-2-BROMO-1-(2-CHLOROPHENYL)ETHANOL CAS#: [amp.chemicalbook.com]

- 7. Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereoselective and Economical Methods for Chemical Synthesis of Essential Medicines [dspace.mit.edu]

- 9. Page loading... [guidechem.com]

- 10. EP2298777A2 - Method for preparing clopidogrel and its derivatives - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Optimization of asymmetric reduction conditions of 2-bromo-1-(naphthalen-2-yl)ethanone by Enterococcus faecium BY48 biocatalyst with A-optimal design-embedded model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Comprehensive Safety and Handling Guide for (S)-1-(2-chlorophenyl)-2-bromoethanol: A Critical Pharmaceutical Intermediate

As a Senior Application Scientist, I approach the handling, synthesis, and safety profiling of halogenated active pharmaceutical ingredient (API) intermediates not merely as a set of regulatory checkboxes, but as a dynamic system of chemical risk management. The compound (S)-1-(2-chlorophenyl)-2-bromoethanol (CAS: 72702-57-9) serves as a fundamental building block—and a monitored impurity (Tulobuterol Impurity 2)—in the synthesis of the

This whitepaper provides an in-depth, causality-driven guide to the physicochemical properties, toxicological risks, and modern synthetic workflows associated with this critical intermediate.

Physicochemical Profiling & Structural Analysis

Understanding the physical nature of 1-(2-chlorophenyl)-2-bromoethanol is the first step in designing safe handling protocols. The presence of both a heavy halogen (bromine) on the aliphatic chain and a chlorine atom on the aromatic ring significantly influences its reactivity, lipophilicity, and degradation pathways.

Table 1: Core Physicochemical Properties

| Property | Value / Description | Causality / Relevance |

| Chemical Name | 2-bromo-1-(2-chlorophenyl)ethan-1-ol | IUPAC standard nomenclature[1]. |

| CAS Number | 72702-57-9 | Primary identifier for the racemic/general form[1][3]. |

| Molecular Formula | C8H8BrClO | Dictates the high molecular weight relative to its size[1]. |

| Molecular Weight | 235.51 g/mol | High density; spills will concentrate at the lowest point[1]. |

| Solubility | Soluble in Acetone, EtOH, THF | Highly lipophilic; easily penetrates unprotected dermal layers. |

| Analytical Profile | Requires 1H-NMR, MS, HPLC, IR | Necessary for verifying purity and identifying degradation[3]. |

Toxicological Assessment & GHS Classification

While some commercial Material Safety Data Sheets (MSDS) for micro-quantity reference standards may list acute toxicity as "NIL" due to the minimal volume present[1], industrial and bench-scale synthesis requires strict adherence to the hazards typical of halogenated aromatic alcohols.

The primary risk vector is the labile carbon-bromine bond, which can undergo nucleophilic substitution with biological macromolecules if absorbed through the skin or inhaled as an aerosol.

Table 2: Hazard Identification & Mitigation Strategy

| Exposure Route | Potential Hazard | Mechanistic Mitigation Strategy |

| Inhalation | Respiratory tract irritation; aerosolized droplets can cause alveolar damage. | Engineering Control: Handle exclusively within a certified Class II biological safety cabinet or chemical fume hood[1]. |

| Dermal Contact | Lipophilic penetration leading to systemic halogen toxicity and localized dermatitis. | PPE: Utilize double-layered Nitrile gloves. Why? Halogenated organics rapidly degrade standard latex, compromising the barrier. |

| Ocular Contact | Severe irritation and potential corneal damage. | PPE: Splash-proof chemical goggles. First Aid: Immediate irrigation for 15 minutes to dilute the localized concentration[1]. |

| Environmental | High toxicity to aquatic life due to bioaccumulation. | Disposal: Segregate into dedicated halogenated organic waste streams. Do not allow entry into municipal drains[1]. |

Synthetic Utility & Workflow Integration

Historically, the synthesis of this intermediate was fraught with severe safety hazards. Legacy methods relied on highly toxic benzene as a solvent, corrosive liquid bromine as a reagent, and explosive potassium borohydride for reduction[4].

Modern, process-optimized routes have engineered these hazards out of the system. The current state-of-the-art methodology utilizes 2-chlorostyrene and dibromohydantoin in an acetone-water solvent system[4]. This eliminates explosion hazards, replaces liquid bromine with a stable solid reagent, and substitutes highly toxic benzene with a greener aqueous-organic mixture.

Figure 1: Tulobuterol synthesis via the 1-(2-chlorophenyl)-2-bromoethanol intermediate.

Protocol 1: Safe Synthesis of 1-(2-chlorophenyl)-2-bromoethanol

This protocol is designed to maximize yield while minimizing operator risk.

-

Solvent Preparation: Prepare a reaction solvent system of Acetone and Water at a 5:1 volume ratio[4]. Causality: This specific ratio provides optimal solvation for the lipophilic 2-chlorostyrene while maintaining the solubility and reactivity of the dibromohydantoin.

-

Reagent Charging: Charge the reactor with 2-chlorostyrene. Slowly add dibromohydantoin in controlled portions at room temperature.

-

Reaction Monitoring: Allow the reaction to stir.

-

Self-Validation Check: Monitor the reaction via HPLC or TLC (Hexane:Ethyl Acetate 8:2). The protocol is validated to proceed only when the 2-chlorostyrene peak/spot completely disappears, ensuring no unreacted volatile starting material complicates the downstream amination.

-

-

Amination (Downstream): The isolated intermediate is then refluxed with tert-butylamine in absolute ethanol (30 to 100 °C, preferably 60-80 °C) to yield Tulobuterol[4]. Causality: Ethanol is utilized as a green solvent that effectively facilitates the nucleophilic substitution of the primary bromide without promoting excessive elimination side-reactions.

Advanced Spill Mitigation Protocol

In the event of an accidental release, standard chemical spill protocols must be adapted specifically for halogenated organic compounds.

Figure 2: Standard operating procedure for hazardous material spill mitigation.

Protocol 2: Emergency Spill Response

-

Evacuation & Ventilation: Immediately evacuate non-essential personnel and maximize fume hood extraction or room ventilation[1].

-

PPE Donning: Responders must don double nitrile gloves, splash goggles, and a Type A (organic vapor) half-mask respirator.

-

Containment: Surround and cover the spill with an inert absorbent such as vermiculite or dry sand. Causality: Never use combustible absorbents (like sawdust) for halogenated organics, as this can trigger an exothermic reaction.

-

Collection: Sweep the absorbed material using non-sparking tools and place it into a clearly labeled, sealable halogenated waste container.

-

Decontamination & Validation: Wash the affected surface with copious amounts of water and a mild detergent[1].

-

Self-Validation Check: Following the final water wash, apply universal pH indicator paper to the residual moisture on the surface. A pH reading of 6.5–7.5 confirms the complete removal and neutralization of any residual acidic brominated byproducts, validating that the area is safe for normal operations.

-

References

- Google Patents. "CN111205194A - Preparation method of tulobuterol". google.com.

Sources

(1S)-2-bromo-1-(2-chlorophenyl)ethan-1-ol molecular weight and formula

Executive Summary

(1S)-2-bromo-1-(2-chlorophenyl)ethan-1-ol (C₈H₈BrClO) is a high-value chiral halohydrin intermediate.[1] It serves as a critical building block in the asymmetric synthesis of platelet aggregation inhibitors, most notably Clopidogrel (Plavix) and its structural analogs.

Unlike traditional chemical reduction methods (e.g., NaBH₄) which yield racemic mixtures requiring costly resolution, this guide focuses on the biocatalytic synthesis of the (S)-enantiomer. This approach ensures high enantiomeric excess (ee >99%), streamlining the downstream coupling with thienopyridine derivatives.

Physicochemical Profile

The following data establishes the baseline specifications for analytical standards and process inputs.

| Property | Specification | Notes |

| IUPAC Name | (1S)-2-bromo-1-(2-chlorophenyl)ethanol | |

| Molecular Formula | C₈H₈BrClO | |

| Molecular Weight | 235.51 g/mol | Calculated using standard atomic weights.[1][2][3] |

| CAS Number | 1212393-40-2 ((1R)-isomer ref) | Note: The racemate is 72702-57-9.[1] The (S)-enantiomer is the pharmacologically active precursor.[1] |

| Appearance | White to pale yellow crystalline solid | Low melting point solid (approx. 45–50°C).[1] |

| Chirality | (S)-Configuration | Critical for biological activity of final API. |

| Solubility | Soluble in DCM, MeOH, EtOAc | Sparingly soluble in water; lipophilic.[1] |

| Stability | Hygroscopic; Light sensitive | Store at 2–8°C under inert atmosphere (Ar/N₂).[1] |

Synthetic Utility & Pharmacological Context

The significance of this molecule lies in its 2-chlorophenyl stereocenter.[1] In the synthesis of Clopidogrel, the (S)-configuration of the chlorophenyl moiety is essential for the drug's binding affinity to the P2Y12 ADP receptor.

Logical Pathway: From Ketone to API

The following diagram illustrates the transformation of the achiral ketone precursor into the chiral alcohol, and its subsequent role in API synthesis.

Figure 1: Synthetic trajectory of this compound in antithrombotic drug production.[1]

Protocol: Biocatalytic Asymmetric Reduction

Objective: Synthesize this compound with >99% ee from 2-bromo-1-(2-chlorophenyl)ethanone.

Expert Insight: Chemical reduction (NaBH₄) produces a racemate (50:50 R/S). We utilize a Ketoreductase (KRED) enzyme coupled with a cofactor regeneration system (Glucose Dehydrogenase/GDH) to drive the equilibrium solely toward the (S)-alcohol.[1]

4.1 Reagents & Setup

-

Substrate: 2-bromo-1-(2-chlorophenyl)ethanone (50 mM final conc).

-

Enzyme: KRED-Screen-S (Commercial screening kit recommended to identify specific S-selective variant).[1]

-

Cofactor: NADP+ (1.0 mM).[1]

-

Recycling System: Glucose Dehydrogenase (GDH) + D-Glucose (1.5 eq).[1]

-

Buffer: Potassium Phosphate (100 mM, pH 7.0).

-

Co-solvent: DMSO (5% v/v) to improve substrate solubility.[1]

4.2 Step-by-Step Workflow

-

Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Degas to remove oxygen (enzyme protection).[1]

-

Cofactor Mix: Dissolve NADP+ (catalytic amount) and D-Glucose (stoichiometric excess) in the buffer. Add GDH (500 units).

-

Substrate Initiation: Dissolve the ketone substrate in DMSO. Add dropwise to the aqueous buffer while stirring at 400 RPM.

-

Enzymatic Reaction: Add the KRED enzyme preparation. Incubate at 30°C for 24 hours.

-

Monitoring: Check conversion via TLC (Hexane:EtOAc 8:2) or HPLC every 4 hours.

-

Workup:

4.3 Biocatalytic Cycle Diagram

The following diagram details the cofactor regeneration mechanism that makes this process economically viable.

Figure 2: Cofactor regeneration cycle using Glucose Dehydrogenase (GDH) to sustain the Ketoreductase (KRED) reaction.

Quality Control & Analytics

To validate the "Self-Validating System" requirement, the synthesized product must undergo rigorous chiral analysis.[1]

-

Method: Chiral HPLC (High-Performance Liquid Chromatography).[1]

-

Column: Chiralcel OD-H or AD-H (Daicel).[1]

-

Mobile Phase: Hexane : Isopropanol (90:10).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 254 nm.[1]

-

Acceptance Criteria:

Handling & Safety (SDS Summary)

-

Hazard Class: Irritant (Skin/Eye).[1]

-

Halogenated Waste: Due to the Bromine and Chlorine content, waste must be segregated from general organic solvents.[1]

-

Reactivity: Avoid contact with strong oxidizing agents and strong bases (risk of epoxide formation and uncontrolled exotherm).[1]

References

-

PubChem. (2023).[1][6] Compound Summary: 2-bromo-1-(2-chlorophenyl)ethanol.[1][2][3][6][7][8][9] National Library of Medicine.[1][8] [Link]

-

Der Pharma Chemica. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. [Link]

Sources

- 1. 2-Bromo-1-(2-chlorophenyl)-1-ethanone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. (1R)-2-bromo-1-(2-chlorophenyl)ethanol | CAS 1212393-40-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 2-Bromo-1-(2-chlorophenyl)ethan-1-one, Tech., Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.at]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Optimization of asymmetric reduction conditions of 2-bromo-1-(naphthalen-2-yl)ethanone by Enterococcus faecium BY48 biocatalyst with A-optimal design-embedded model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Bromo-1-(2-chlorophenyl)ethan-1-ol | C8H8BrClO | CID 13386064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (1S)-2-BROMO-1-(2-CHLOROPHENYL)ETHANOL CAS#: [amp.chemicalbook.com]

- 8. (1R)-2-bromo-1-(2-chlorophenyl)ethan-1-ol | C8H8BrClO | CID 25324199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - this compound (C8H8BrClO) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Application Note: Enantioselective Reduction of 2-Bromo-1-(2-chlorophenyl)ethanone

Target Audience: Process Chemists, Biocatalysis Researchers, and API Development Scientists

Compound Class:

Scientific Context & Strategic Rationale

The enantioselective reduction of 2-bromo-1-(2-chlorophenyl)ethanone [2] to (1R)-2-bromo-1-(2-chlorophenyl)ethanol [4] is the critical enantiodetermining step in the synthesis of (R)-tulobuterol, a long-acting

The Chemoselectivity Challenge

Reducing an

To circumvent this degradation pathway, the reduction must be executed under strictly controlled pH environments. This application note details two field-proven, highly validated methodologies:

-

Chemocatalytic: Ruthenium-catalyzed ATH utilizing an acidic formic acid/triethylamine azeotrope [1].

-

Biocatalytic: Ketoreductase (KRED) mediated reduction coupled with a glucose dehydrogenase (GDH) cofactor recycling system [3].

Synthetic workflow from 2-chloroacetophenone to (R)-Tulobuterol.

Comparative Data Analysis

The selection between ATH and Biocatalysis depends on the available infrastructure, scale, and acceptable E-factor (environmental impact).

| Parameter | Protocol A: Ru-TsDPEN ATH | Protocol B: Engineered KRED |

| Catalyst Loading | 0.1 - 0.5 mol% | 2 - 5 wt% (relative to substrate) |

| Hydrogen Source | HCOOH / NEt | D-Glucose (via GDH) |

| Solvent System | DMF or Neat Azeotrope | 100 mM KPi Buffer (pH 7.0) / 10% DMSO |

| Reaction Temperature | 30 - 40 °C | 30 °C |

| Reaction Time | 12 - 18 h | 24 h |

| Yield | 92 - 95% | 95 - 98% |

| Enantiomeric Excess | 94 - 96% ee | > 99% ee |

| Primary Challenge | Trace epoxide formation if base is excess | Substrate solubility & enzyme alkylation |

Experimental Protocols

Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Causality & Logic: The use of the HCOOH/NEt

Materials:

-

2-Bromo-1-(2-chlorophenyl)ethanone (Substrate)

-

RuCl(p-cymene)[(R,R)-TsDPEN] (Catalyst)

-

Formic acid / Triethylamine azeotrope (5:2 molar ratio)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

-

Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 2-bromo-1-(2-chlorophenyl)ethanone (10.0 g, 42.8 mmol) in anhydrous DMF (40 mL).

-

Catalyst Addition: Add RuCl(p-cymene)[(R,R)-TsDPEN] (27 mg, 0.042 mmol, 0.1 mol%). Stir for 5 minutes at room temperature until a homogeneous orange solution is obtained.

-

Hydride Source Addition: Dropwise, add the HCOOH/NEt

(5:2) azeotrope (12 mL). Caution: Mild exotherm and gas evolution ( -

Reaction: Seal the flask under a positive pressure of argon and heat to 30 °C for 14 hours.

-

System Validation (IPC): Withdraw a 50 µL aliquot, quench in 1 mL water, extract with 1 mL ethyl acetate, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). The reaction is complete when the ketone peak area is <1%.

-

Workup: Cool the mixture to 0 °C. Slowly quench with 50 mL of chilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure to yield (1R)-2-bromo-1-(2-chlorophenyl)ethanol as a pale yellow oil.

Protocol B: Biocatalytic Reduction via Engineered Ketoreductase (KRED)

Causality & Logic:

Biocatalytic cascade for KRED reduction with GDH cofactor recycling.

Materials:

-

2-Bromo-1-(2-chlorophenyl)ethanone (Substrate)

-

Engineered KRED (e.g., Codexis KRED-P1-B04 or equivalent)

-

Glucose Dehydrogenase (GDH) & D-Glucose

-

NADP

(Cofactor) -

100 mM Potassium Phosphate (KPi) buffer (pH 7.0) containing 1 mM

-

Dimethyl Sulfoxide (DMSO)

Step-by-Step Procedure:

-

Buffer Preparation: In a jacketed reactor equipped with a pH stat, prepare 80 mL of 100 mM KPi buffer (pH 7.0, 1 mM

). Dissolve D-Glucose (11.5 g, 1.5 eq) and NADP -

Enzyme Addition: Add the engineered KRED (200 mg) and GDH (50 mg) to the buffer. Stir gently at 250 rpm to avoid foaming.

-

Substrate Addition: Dissolve 2-bromo-1-(2-chlorophenyl)ethanone (10.0 g) in 10 mL of DMSO. Add this solution dropwise to the reactor over 30 minutes. The DMSO acts as a co-solvent to prevent substrate crashing out.

-

Reaction & Self-Validation: Maintain the temperature at 30 °C. Set the pH stat to maintain pH 7.0 using 1.0 M NaOH. Validation: The reaction is deemed complete when base consumption ceases (theoretical consumption: ~42.8 mL of 1M NaOH).

-

Workup: Add Celite (5 g) to the reactor and filter the mixture to remove denatured proteins. Extract the aqueous filtrate with Methyl tert-butyl ether (MTBE) (3 x 50 mL). Wash the organic phase with brine, dry over

, and evaporate to yield the highly enantioenriched (R)-alcohol (>99% ee).

References

- Title: Method for the preparation of optically active 2-amino-1-phenylethanol derivatives (WO2008054155A1)

-

Title: 2-bromo-1-(2-chlorophenyl)ethanone (CAS 5000-66-8) Product Specification Source: Axios Research URL: [Link]

- Title: Ketoreductase polypeptides for the preparation of phenylephrine (US9102959B2)

Application Note: Stereospecific Synthesis of (S)-1-(2-Chlorophenyl)oxirane via Base-Promoted Bromohydrin Cyclization

Introduction & Strategic Importance

Chiral epoxides, specifically (S)-1-(2-chlorophenyl)oxirane (also known as (S)-2-chlorostyrene oxide), are highly valuable synthons in the pharmaceutical industry[1]. They serve as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), including the anti-epileptic drug cenobamate and various azole antifungals[2]. The enantioselective synthesis of these epoxides from their corresponding halohydrins via base-promoted cyclization is a robust, scalable, and stereospecific methodology[3]. This application note details the mechanistic rationale, optimized biphasic protocols, and analytical validation required to execute this transformation with high yield and enantiomeric excess (ee).

Mechanistic Rationale & Stereochemical Fidelity (Expertise & Experience)

The transformation of (1S)-2-bromo-1-(2-chlorophenyl)ethanol to (S)-1-(2-chlorophenyl)oxirane proceeds via an intramolecular Williamson-type ether synthesis[3].

Reaction Causality:

-

Deprotonation: The reaction is initiated by the deprotonation of the C1 hydroxyl group by a strong base (e.g., NaOH), generating a highly nucleophilic alkoxide intermediate.

-

Cyclization: This alkoxide undergoes a rapid intramolecular

attack on the adjacent C2 carbon. The geometry of the transition state requires the alkoxide oxygen and the leaving bromide ion to be anti-periplanar. The displacement of the bromide leaving group forms the strained three-membered oxirane ring[3].

Stereochemical Fidelity:

A critical aspect of this transformation is the complete retention of the absolute configuration at the chiral center. Because the nucleophilic attack occurs at the achiral C2 position, the C–O bond at the chiral C1 position is never broken. Based on Cahn-Ingold-Prelog (CIP) priority rules, the relative priorities of the substituents at C1 in the bromohydrin (

Mechanistic pathway of base-promoted intramolecular S_N2 cyclization.

Experimental Workflows & Protocols (Trustworthiness)

While homogeneous systems utilizing NaH in THF are common in academic settings, they pose significant safety, moisture-sensitivity, and scalability challenges. A highly efficient, self-validating alternative is a biphasic liquid-liquid system (DCM/Water) utilizing aqueous NaOH and a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB).

Why a biphasic system? This approach prevents the base-catalyzed hydrolysis (ring-opening) of the newly formed epoxide. As the oxirane is formed at the aqueous-organic interface, it rapidly partitions into the organic layer (DCM), physically isolating it from the aqueous hydroxide and preventing diol formation[3].

Step-by-Step Biphasic Protocol

-

Reaction Setup : In a 1 L jacketed reactor, dissolve 100 g (0.42 mol) of (1S)-2-bromo-1-(2-chlorophenyl)ethanol in 400 mL of dichloromethane (DCM). Add 6.8 g (0.021 mol, 5 mol%) of tetrabutylammonium bromide (TBAB).

-

Base Addition : Cool the mixture to 0–5 °C. Begin vigorous agitation (400 rpm) to ensure optimal interfacial mixing. Slowly add 100 mL of a 50% (w/w) aqueous NaOH solution dropwise over 30 minutes, maintaining the internal temperature below 10 °C to prevent thermal degradation.

-

Biphasic Reaction & In-Process Control (IPC) : Warm the reaction to 20 °C and stir for 2–4 hours. Self-Validation Step: Monitor the reaction via HPLC or TLC (Hexane:EtOAc 4:1) until the bromohydrin peak is completely consumed.

-

Workup & Extraction : Halt agitation and allow the phases to separate. Decant the lower organic (DCM) layer. Extract the aqueous layer with an additional 100 mL of DCM. Combine the organic layers and wash sequentially with water (2 x 200 mL) and brine (200 mL). Self-Validation Step: Check the pH of the final aqueous wash; it must be neutral (pH ~7) to ensure complete removal of base prior to distillation. Dry the organic phase over anhydrous

. -

Purification : Filter the drying agent and concentrate the filtrate under reduced pressure (30 °C, 50 mbar). Purify the crude pale-yellow oil via short-path vacuum distillation (b.p. 95–98 °C at 2 mmHg) to yield (S)-1-(2-chlorophenyl)oxirane as a colorless liquid.

Step-by-step experimental workflow for the biphasic synthesis of the chiral epoxide.

Data Presentation

Table 1: Optimization of Reaction Conditions

Comparison of base/solvent systems demonstrating the superiority of the biphasic PTC approach.

| Base System | Solvent | Additive | Time (h) | Conversion (%) | Isolated Yield (%) | Purity (ee %) |

| NaH (1.5 eq) | THF | None | 6 | >99 | 78 | 99.1 |

| Acetone | None | 12 | 85 | 70 | 99.0 | |

| NaOH (aq, 50%) | DCM | None | 8 | 60 | 45 | 98.5 |

| NaOH (aq, 50%) | DCM | TBAB (5 mol%) | 3 | >99 | 92 | >99.5 |

Table 2: Analytical Characterization Data

Validation metrics for the isolated (S)-1-(2-chlorophenyl)oxirane.

| Analytical Method | Observed Data / Specification |

| Chiral HPLC | Chiralcel OD-H column; Hexane/i-PrOH (99:1); Flow: 1.0 mL/min; |

| Optical Rotation |

References

-

Archelas, A. et al. Synthetic applications of epoxide hydrolases. Current Opinion in Chemical Biology. Discusses the high value of chiral epoxides like 2-chlorostyrene oxide as pharmaceutical intermediates. URL: [Link]

-

Yuan, S. et al. New drug approvals for 2019: Synthesis and clinical applications. European Journal of Medicinal Chemistry. Details the synthesis of Cenobamate utilizing (R)- and (S)-2-chlorostyrene oxide derivatives. URL:[Link]

Sources

Application Note & Protocol: High-Throughput Screening of Ketoreductases for the Asymmetric Reduction of o-Chloroacetophenone

Abstract

The enantioselective reduction of prochiral ketones to form chiral alcohols is a cornerstone of modern pharmaceutical synthesis. Ketoreductases (KREDs) have emerged as powerful biocatalysts for these transformations due to their exceptional stereoselectivity and operation under mild, environmentally benign conditions.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening and application of KREDs for the specific reduction of o-chloroacetophenone to its corresponding chiral alcohol, a valuable building block in pharmaceutical intermediates. We will delve into the underlying principles, provide detailed, field-proven protocols for high-throughput screening, and discuss critical aspects of data analysis and troubleshooting.

Introduction: The Imperative for Chiral Alcohols and the Rise of KREDs

The biological activity of many pharmaceutical compounds is intrinsically linked to their stereochemistry. The synthesis of enantiomerically pure molecules is therefore a critical challenge in drug development.[4] Traditional chemical methods for asymmetric reduction often rely on stoichiometric amounts of chiral reagents or expensive heavy metal catalysts, which can present both economic and environmental drawbacks.[5]

Ketoreductases (KREDs), a class of oxidoreductase enzymes (EC 1.1.1.x), offer a compelling alternative.[6] They utilize readily available nicotinamide cofactors (NADH or NADPH) to catalyze the transfer of a hydride to the carbonyl carbon of a ketone, yielding a chiral secondary alcohol with high enantiomeric excess (ee).[5][6] The broad substrate scope and diverse stereoselectivity found in nature, coupled with the power of modern protein engineering, have led to the development of extensive KRED libraries, making them highly accessible for process development.[1][2][7]

The target of this application note, o-chloroacetophenone, presents a substrate of significant interest. The resulting chiral 1-(2-chlorophenyl)ethanol is a key precursor for several active pharmaceutical ingredients.[8] This guide will provide the necessary framework to efficiently screen a panel of KREDs to identify the optimal biocatalyst for this specific transformation.

Foundational Principles of KRED-Catalyzed Reduction

The Catalytic Cycle and Cofactor Dependency

The core of the KRED-catalyzed reaction is the reversible reduction of a ketone to a secondary alcohol. This process is dependent on the nicotinamide cofactor, either NADH or NADPH, which serves as the hydride donor.[6] The choice between NADH and NADPH is enzyme-specific, and modern screening kits often include enzymes with a preference for one or the other.[7]

The high cost of these cofactors makes their stoichiometric use in a large-scale synthesis prohibitive.[9] Therefore, an efficient in situ cofactor regeneration system is essential for a practical and economical process.[9][10][11]

Cofactor Regeneration Systems: Driving the Reaction Forward

There are two primary strategies for cofactor regeneration commonly employed in KRED screening and process development:

-

Substrate-Coupled Regeneration: This is the simplest approach, where a sacrificial alcohol, typically isopropanol, is added in large excess.[5] Many KREDs can catalyze the oxidation of isopropanol to acetone, simultaneously reducing the oxidized cofactor (NAD⁺ or NADP⁺) back to its active form (NADH or NADPH).[5][12]

-

Enzyme-Coupled Regeneration: This method utilizes a second enzyme and a corresponding sacrificial substrate.[10][12] A common and highly effective system pairs glucose dehydrogenase (GDH) with D-glucose.[5][10][13] GDH oxidizes glucose to gluconolactone, which then hydrolyzes to gluconic acid, while reducing NAD(P)⁺ to NAD(P)H.[10] This system is often favored due to the favorable thermodynamics and the benign nature of the byproducts.[14]

Diagram: KRED Catalytic Cycle with Cofactor Regeneration

Caption: KRED catalytic cycle coupled with a GDH-based cofactor regeneration system.

High-Throughput Screening Protocol

This protocol is designed for the screening of a KRED library, such as those commercially available from suppliers like Codexis or Prozomix, in a 96-well plate format.[7][15]

Materials and Reagents

-

KRED Screening Kit (containing multiple lyophilized KRED enzymes)

-

o-Chloroacetophenone (substrate)

-

Nicotinamide cofactor (NADP⁺ or NAD⁺, as recommended by the kit manufacturer)

-

Cofactor regeneration system components:

-

For GDH system: D-glucose and Glucose Dehydrogenase (GDH)

-

For isopropanol system: Isopropanol (IPA)

-

-

Buffer solution (e.g., 100 mM Potassium Phosphate buffer, pH 7.0)

-

Organic solvent for substrate stock and extraction (e.g., DMSO, MTBE, or Ethyl Acetate)

-

96-well microplates (reaction plates and deep-well plates for extraction)

-

Plate shaker with temperature control

-

Centrifuge with a plate rotor

-

Multichannel pipette

-

Analytical instrumentation for analysis (Chiral GC or HPLC)

Preparation of Stock Solutions

-

Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer and adjust the pH to 7.0.

-

Substrate Stock Solution: Prepare a 500 mM stock solution of o-chloroacetophenone in DMSO. Note: Substrate solubility can be a limiting factor; ensure complete dissolution.

-

Cofactor Stock Solution: Prepare a 20 mM stock solution of NADP⁺ (or NAD⁺) in the reaction buffer. Note: Cofactor solutions can be unstable; prepare fresh or store frozen in aliquots.[16]

-

GDH Stock Solution (if applicable): Prepare a 200 U/mL stock solution of GDH in the reaction buffer.

-

Glucose Stock Solution (if applicable): Prepare a 1 M stock solution of D-glucose in the reaction buffer.

Experimental Workflow

The following workflow outlines the steps for setting up the KRED screening reactions in a 96-well plate.

Diagram: KRED Screening Workflow

Caption: High-throughput KRED screening workflow from setup to analysis.

Detailed Reaction Setup (per well)

This protocol is for a final reaction volume of 200 µL.

-

Enzyme Dispensing: Into each well of a 96-well plate, place a defined amount of each individual KRED (e.g., 2-5 mg of lyophilized powder, as recommended by the supplier). Include a negative control well with no KRED.

-

Master Mix Preparation (GDH System): Prepare a master mix for the desired number of reactions (plus a 10% excess to account for pipetting errors). For each 200 µL reaction, the master mix should contain:

-

156 µL 100 mM Potassium Phosphate Buffer (pH 7.0)

-

20 µL 1 M D-Glucose solution

-

2 µL 20 mM NADP⁺ solution

-

2 µL 200 U/mL GDH solution

-

-

Reaction Initiation:

-

Add 180 µL of the master mix to each well containing the KREDs.

-

To initiate the reactions, add 20 µL of the 500 mM o-chloroacetophenone stock solution to each well. The final concentrations will be:

-

o-chloroacetophenone: 50 mM

-

NADP⁺: 0.2 mM

-

GDH: 2 U/mL

-

D-Glucose: 100 mM

-

-

-

Incubation: Seal the plate and incubate at 30°C with vigorous shaking (e.g., 800 rpm) for 24 hours. Proper mixing is crucial for overcoming potential mass transfer limitations.[16]

Workup and Analysis

-

Quenching and Extraction: After the incubation period, add 400 µL of an organic solvent (e.g., Ethyl Acetate or MTBE) to each well. Seal the plate and shake vigorously for 10-15 minutes to quench the reaction and extract the product.

-

Phase Separation: Centrifuge the plate (e.g., at 4000 rpm for 10 minutes) to separate the aqueous and organic layers.

-

Sample Preparation for Analysis: Carefully transfer an aliquot of the organic layer to a new plate or vials for analysis by chiral GC or HPLC.

-

Chiral Analysis: The enantiomeric excess (ee) and conversion must be determined using a suitable chiral analytical method. Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase is required to separate the (R)- and (S)-enantiomers of 1-(2-chlorophenyl)ethanol.[17][18]

-

Conversion (%): ([Product] / ([Substrate] + [Product])) * 100

-

Enantiomeric Excess (% ee): (([R-enantiomer] - [S-enantiomer]) / ([R-enantiomer] + [S-enantiomer])) * 100 (assuming the R-enantiomer is the major product).

-

Data Interpretation and Hit Identification

The primary goal of the screen is to identify "hits" – KREDs that exhibit both high conversion and high enantioselectivity. The results should be compiled into a table for clear comparison.

Table 1: Representative KRED Screening Data for o-Chloroacetophenone Reduction

| KRED ID | Conversion (%) | Enantiomeric Excess (% ee) | Predominant Enantiomer |

| KRED-101 | 98 | 99 | (S) |

| KRED-102 | 15 | 85 | (R) |

| KRED-103 | >99 | >99 | (R) |

| KRED-104 | 92 | 97 | (S) |

| KRED-105 | 5 | Not Determined | - |

| ... | ... | ... | ... |

| Control | <1 | Not Applicable | - |

A successful "hit" would be an enzyme like KRED-103 , which provides excellent conversion and enantioselectivity for the (R)-enantiomer, or KRED-101 for the (S)-enantiomer. These hits can then be selected for further optimization studies.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion Across All Enzymes | - Inactive cofactor or regeneration system.- Substrate or product inhibition.- Incorrect buffer pH. | - Prepare fresh cofactor and GDH solutions.[16]- Run a positive control with a known substrate (e.g., acetophenone).- Lower the initial substrate concentration.- Verify the pH of the buffer. |

| Low Conversion for Specific Enzymes | - Enzyme is not active on the substrate.- Insufficient enzyme concentration. | - This is an expected result for some enzymes; focus on the active ones.- Re-screen with a higher concentration of the specific KRED. |

| Low Enantioselectivity | - The enzyme is inherently non-selective for this substrate.- Racemization of the product under reaction conditions. | - Select a different KRED hit.- Consider reaction optimization (e.g., lower temperature, shorter reaction time). |

| Poor Reproducibility | - Inconsistent dispensing of lyophilized enzyme powder.- Inadequate mixing during reaction.- Evaporation from wells. | - Consider preparing enzyme stock solutions if possible.- Ensure the plate shaker provides vigorous and uniform agitation.- Use high-quality plate seals. |

| Issues with Analytical Method | - Poor separation of enantiomers.- Co-elution with substrate or byproducts. | - Optimize the chiral GC/HPLC method (e.g., temperature program, mobile phase composition).[17][18]- Ensure the extraction method effectively removes interfering components. |

Conclusion

The systematic screening of ketoreductase libraries is a powerful and efficient strategy for identifying ideal biocatalysts for the synthesis of chiral alcohols.[6][19] The protocols and principles outlined in this application note provide a robust framework for researchers to successfully screen for and identify KREDs capable of reducing o-chloroacetophenone with high conversion and stereoselectivity. The identified "hit" enzymes can then serve as the starting point for process optimization and scale-up, ultimately enabling a more sustainable and efficient route to valuable pharmaceutical intermediates.

References

-

Ni, Y., & Xu, J.-H. (2021). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018-2020). Chemical Record, 21(7), 1611-1630. [Link]

-

Chaplin, J. A., et al. (2015). A rapid, inexpensive and colorimetric high-throughput assay format for the screening commercial ketoreductase panels, providing indication of substrate scope, co-factor specificity and enantioselectivity. ResearchGate. [Link]

-

Zhang, R., et al. (2018). Carbonyl group-dependent high-throughput screening and enzymatic characterization of diaromatic ketone reductase. Catalysis Science & Technology, 8(15), 3839-3846. [Link]

-

de Andrade, L. S., et al. (2018). Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root. Periodica Polytechnica Chemical Engineering, 62(2), 226-232. [Link]

-

Ni, Y., & Xu, J.-H. (2021). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020). ResearchGate. [Link]

-

Ben-Shimon, A., et al. (2023). A Microfluidics-Based Ultrahigh-Throughput Screening Unveils Diverse Ketoreductases Relevant to Pharmaceutical Synthesis. Analytical Chemistry, 95(39), 14597-14605. [Link]

- Various Authors. (n.d.). Ketoreductase polypeptides for the reduction of acetophenones.

-

Codexis, Inc. (n.d.). Enzyme Screening Kits and Panels. Codexis. [Link]

-

Rong, J., & Gonzalez, D. (2010). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. PMC. [Link]

-

Ben-Shimon, A., et al. (2023). A Microfluidics-Based Ultrahigh-Throughput Screening Unveils Diverse Ketoreductases Relevant to Pharmaceutical Synthesis. Figshare. [Link]

-

Yang, T., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 923984. [Link]

-

de Miranda, A. S., et al. (2018). Screening of commercial ketoreductases for reduction of acetophenone (2a). ResearchGate. [Link]

- Various Authors. (n.d.). Ketoreductase polypeptides for the reduction of acetophenones.

-

Ben-Shimon, A., et al. (2023). A Microfluidics-Based Ultrahigh-Throughput Screening Unveils Diverse Ketoreductases Relevant to Pharmaceutical Synthesis. ResearchGate. [Link]

- Various Authors. (n.d.). Development and optimization of efficient cofactor regeneration systems for NAD (P) H-dependent biocatalytic oxidoreduction processes. [Source Not Available].

-

Fantin, G., et al. (2000). Asymmetric Carbonyl Reductions with Microbial Ketoreductases. Scite.ai. [Link]

-

Huisman, G. W., & Collier, S. J. (2013). Practical chiral alcohol manufacture using ketoreductases. ResearchGate. [Link]

-

Bräsen, C., et al. (2014). General approach to reversing ketol-acid reductoisomerase cofactor dependence from NADPH to NADH. PMC. [Link]

-

Prozomix Limited. (n.d.). KREDs. Prozomix. [Link]

-

Wang, Y., et al. (2017). Cofactor NAD(P)H regeneration inspired by heterogeneous pathways. Chem, 2(5), 621-654. [Link]

-

Wang, Y., et al. (2017). Cofactor NAD(P)H Regeneration Inspired by Heterogeneous Pathways. CORE. [Link]

-

Kunjapur, A. M., & Prather, K. L. J. (2009). Identification, Cloning, and Characterization of a Novel Ketoreductase from the Cyanobacterium Synechococcus sp. Strain PCC 7942. PMC. [Link]

- Various Authors. (n.d.).

-

Truppo, M. D., et al. (2008). A Dual Wavelength Assay for the Rapid Determination of Enantioselectivity of Ketoreductase Enzymes. Wiley-VCH. [Link]

-

Various Authors. (n.d.). Synthesis of (R)-1-(2-chlorophenyl) ethanol using O-CLEs S-CLEs and... ResearchGate. [Link]

-

Schmölzer, K., et al. (2016). (A) Bioreductions of 300 mM o-chloroacetophenone with lyophilized and... ResearchGate. [Link]

-

Various Authors. (n.d.). Enantioselective ketone reduction of 4′‐chloroacetophenone using gold‐platinum NPs with NRase as a H2‐driven NADH recycling catalyst. ResearchGate. [Link]

- Various Authors. (n.d.). Ketoreductases and uses thereof.

-

Totten, L. A., et al. (1998). Evidence for Reduction of 2-Chloroacetophenone by Hydride Transfer. Environmental Science & Technology, 32(15), 2243-2247. [Link]

-

Li, Z., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1684-1704. [Link]

-

Various Authors. (n.d.). KRED catalyzed carbonyl reduction via the oxidation of the NAD(P)H... ResearchGate. [Link]

- Various Authors. (n.d.). Mining and tailor-made engineering of a novel keto reductase for asymmetric synthesis of structurally hindered γ. [Source Not Available].

-

Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

-

Patsch, D., et al. (2024). Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor. PMC. [Link]

-

Various Authors. (n.d.). KRED catalysed reduction of prochiral ketones. ResearchGate. [Link]

-

Various Authors. (2020). Development and Troubleshooting in Lateral Flow Immunochromatography Assays. PMC. [Link]

Sources

- 1. Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. codexis.com [codexis.com]

- 8. researchgate.net [researchgate.net]

- 9. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 10. EP2198018B1 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]

- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. biochemjournal.com [biochemjournal.com]

- 15. prozomix.com [prozomix.com]

- 16. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. gcms.cz [gcms.cz]

- 19. researchgate.net [researchgate.net]

Application Notes and Protocols for the Asymmetric Transfer Hydrogenation of 2-Bromo-1-(2-chlorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Halohydrins

Chiral halohydrins are invaluable building blocks in modern organic synthesis, particularly in the pharmaceutical industry. Their bifunctional nature, possessing both a hydroxyl group and a halogen on adjacent stereogenic centers, allows for a diverse array of subsequent chemical transformations. The enantioselective synthesis of these motifs provides a direct route to enantiopure epoxides, amino alcohols, and other key intermediates for the synthesis of complex, biologically active molecules. The target molecule of this guide, (R)- or (S)-2-bromo-1-(2-chlorophenyl)ethanol, is a precursor to chiral pharmaceuticals where precise stereochemical control is paramount for therapeutic efficacy and safety. Asymmetric transfer hydrogenation (ATH) has emerged as a powerful, operationally simple, and efficient method for the production of such chiral alcohols from their corresponding prochiral ketones.[1][2] This application note provides a detailed guide to the asymmetric transfer hydrogenation of 2-bromo-1-(2-chlorophenyl)ethanone, focusing on practical protocols and the underlying scientific principles.

Core Principles of Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a redox reaction where a hydrogen donor, typically a simple organic molecule like isopropanol or formic acid, transfers hydrogen to a substrate, such as a ketone, mediated by a chiral catalyst.[1] This process avoids the need for high-pressure gaseous hydrogen, making it more accessible and safer for standard laboratory settings.

The cornerstone of this transformation is the chiral catalyst, most notably the well-defined ruthenium(II) complexes developed by Noyori and co-workers.[3] These catalysts, often featuring a chiral N-sulfonated 1,2-diamine ligand like N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), operate through a "metal-ligand bifunctional" mechanism.[4][5]

The Catalytic Cycle: A Mechanistic Overview

The currently accepted mechanism for Noyori-type ATH catalysts involves a concerted, outer-sphere hydrogen transfer. The key steps are:

-

Catalyst Activation: The pre-catalyst, typically a Ru-Cl species, reacts with the hydrogen donor (e.g., formate from a formic acid/triethylamine mixture) to form the active ruthenium-hydride (Ru-H) complex.

-

Substrate Coordination and Hydrogen Transfer: The ketone substrate interacts with the catalyst through hydrogen bonding between the carbonyl oxygen and the N-H group of the diamine ligand. This positions the ketone for a stereoselective hydride transfer from the ruthenium center to the carbonyl carbon, while a proton is simultaneously transferred from the N-H group to the carbonyl oxygen. This occurs in a six-membered pericyclic transition state.

-

Product Release and Catalyst Regeneration: The resulting chiral alcohol dissociates from the catalyst, which is then regenerated by another molecule of the hydrogen donor to complete the catalytic cycle.

The high level of enantioselectivity is governed by the specific steric and electronic interactions within the chiral pocket of the catalyst during the transition state.

Visualizing the Process

The Noyori ATH Catalytic Cycle

Caption: A general workflow for the asymmetric transfer hydrogenation experiment.

Experimental Protocol

This protocol is adapted from procedures reported for the asymmetric transfer hydrogenation of α-bromoacetophenones using tethered Ru(II) catalysts, which have shown high efficiency and selectivity for such substrates. [6]

Materials and Equipment

-

Substrate: 2-bromo-1-(2-chlorophenyl)ethanone

-

Catalyst: (S,S)- or (R,R)-[RuCl(TsDPEN)(p-cymene)] or a tethered variant. The choice of enantiomer determines the chirality of the product alcohol.

-

Hydrogen Donor: Formic acid (HCOOH) and triethylamine (NEt₃) as a 5:2 azeotropic mixture, or formic acid and potassium formate (HCOOK).

-

Solvent: A suitable organic solvent such as ethyl acetate (EtOAc), or a biphasic system like EtOAc/water.

-

Equipment: Schlenk flask or a round-bottom flask with a septum, magnetic stirrer, temperature-controlled bath, standard glassware for workup and purification, rotary evaporator, and analytical instruments (TLC, HPLC or GC with a chiral column).

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral ruthenium catalyst (e.g., (R,R)-[RuCl(TsDPEN)(p-cymene)], typically 0.1-1.0 mol%).

-

The use of an inert atmosphere is crucial to prevent oxidation and deactivation of the catalyst.

-

-

Addition of Reagents:

-

Add the solvent system. For α-bromo ketones, a mixture of ethyl acetate and water can be effective at suppressing side reactions. [6] * Add 2-bromo-1-(2-chlorophenyl)ethanone (1.0 equivalent).

-

Add the hydrogen source. A combination of formic acid (3.0 equivalents) and potassium formate (1.0 equivalent) has been shown to be highly selective for the desired halohydrin. [6]Alternatively, a 5:2 azeotropic mixture of formic acid and triethylamine can be used.

-

-

Reaction Conditions:

-

Stir the reaction mixture vigorously at a controlled temperature. For α-halo ketones, a temperature range of 28-60°C is often employed. [6] * The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or by taking aliquots for HPLC analysis.

-

-

Work-up and Purification:

-

Once the reaction is complete (typically within 4-24 hours), cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Extract the product with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure chiral 2-bromo-1-(2-chlorophenyl)ethanol.

-

Data and Analysis

The success of the asymmetric transfer hydrogenation is determined by the chemical yield and the enantiomeric excess (ee) of the product.

Table of Expected Performance

While specific data for 2-bromo-1-(2-chlorophenyl)ethanone is not widely published, the following table provides representative data for the ATH of related α-haloacetophenones using tethered Ru(II) catalysts, which are expected to provide a strong indication of performance.

| Substrate | Catalyst | Hydrogen Donor | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 2-Bromoacetophenone | (S,S)-oxo-tethered Ru(II) | HCOOH/HCOOK | EtOAc/H₂O | 60 | 4 | 98 | >99 |

| 2-Chloroacetophenone | (S,S)-oxo-tethered Ru(II) | HCOOH/HCOOK | EtOAc/H₂O | 60 | 4 | >99 | >99 |

| 2-Bromo-1-(o-tolyl)ethanone | (R,R)-tethered TsDPEN-Ru | DMAB | - | - | - | High | High |

Data adapted from literature on similar substrates.[6][7]

Determination of Enantiomeric Excess (ee)

The enantiomeric excess of the chiral alcohol product is a critical measure of the stereoselectivity of the reaction. It is typically determined using chiral chromatography.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. The purified product is dissolved in a suitable solvent (e.g., HPLC-grade isopropanol/hexane mixture) and injected onto a chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H). The two enantiomers will have different retention times, and the ee can be calculated from the relative areas of the two peaks.

-

Chiral Gas Chromatography (GC): For volatile products, chiral GC with a chiral capillary column can also be used for enantiomeric separation and quantification.

The ee is calculated using the following formula: ee (%) = [ |(Area₁ - Area₂) / (Area₁ + Area₂)| ] x 100

Conclusion and Outlook

Asymmetric transfer hydrogenation provides a robust, safe, and highly efficient method for the synthesis of enantiomerically enriched 2-bromo-1-(2-chlorophenyl)ethanol. The use of well-defined, bifunctional ruthenium catalysts allows for excellent control over stereochemistry, yielding products with high enantiomeric excess. The operational simplicity of this methodology makes it highly attractive for both academic research and industrial-scale production of chiral intermediates for the pharmaceutical industry. Further optimization of reaction parameters such as catalyst loading, solvent, and temperature for this specific substrate can lead to even more efficient and economical synthetic processes.

References

-

Mishra, B., & Bhanage, B. M. (2021). Ru‐TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. ChemistrySelect, 6(13), 3185-3204. Available from: [Link]

-

Knighton, R. C., Vyas, V. K., Mailey, L. H., Bhanage, B. M., & Wills, M. (2018). Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. Journal of Organometallic Chemistry, 875, 72-79. Available from: [Link]

-

Yuki, T., et al. (2018). Selective Asymmetric Transfer Hydrogenation of α-Substituted Acetophenones with Bifunctional Oxo-Tethered Ruthenium(II) Catalysts. Advanced Synthesis & Catalysis, 360(3), 551-559. Available from: [Link]

-

Mishra, B., & Bhanage, B. M. (2020). Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation. RSC Advances, 10(42), 25055-25062. Available from: [Link]

-

SynArchive. (n.d.). Noyori Asymmetric Hydrogenation. Retrieved from [Link]

-

Dub, P. A., & Gordon, J. C. (2016). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions, 45(16), 6734-6753. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for Efficient Asymmetric Transfer Hydrogenation of Ketones in Ethanol with Chiral Iridium Complexes of Sp. Retrieved from [Link]

-

Wang, Z., et al. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 17(16), 4102-4105. Available from: [Link]

-

Wang, C., et al. (2024). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. Journal of the American Chemical Society. Available from: [Link]

-

Dub, P. A., & Gordon, J. C. (2016). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. OSTI.GOV. Retrieved from [Link]

-

Wills, M. (2001). Recent Developments in the Area of Asymmetric Transfer Hydrogenation. Molecules, 6(2), 118-125. Available from: [Link]

-

Pérez, D. G., et al. (2024). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. Molecules, 29(14), 3348. Available from: [Link]

-

Organic Chemistry Portal. (2006, March 5). Modern Methods for Asymmetric Hydrogenation of Ketones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(2-chlorophenyl)ethan-1-ol. PubChem Compound Database. Retrieved from [Link]

-

reposiTUm. (n.d.). ASYMMETRIC TRANSFER HYDROGENATION OF ENONES VIA COUNTERANION ENHANCED CATALYSIS. Retrieved from [Link]

-

Kanto Chemical Co., Inc. (n.d.). Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). A Method for the Catalytic Enantioselective Synthesis of Chiral α-Azido and α-Amino Ketones from Racemic α-Bromo Ketones, and Its Generalization to the Formation of Bonds to C, O, and S. Retrieved from [Link]

-

ResearchGate. (2016). The mechanism of enantioselective ketone reduction with Noyori and Noyori-Ikariya bifunctional catalysts. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of Enantiopure (S)-1-(2-Chlorophenyl)Ethanol Using Whole‐Cell Lactobacillus Curvatus Biotransformation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Retrieved from [Link]

-

Wu, X., Li, X., Hems, W., King, F., & Xiao, J. (2004). Accelerated asymmetric transfer hydrogenation of aromatic ketones in water. Organic & Biomolecular Chemistry, 2(12), 1818-1821. Available from: [Link]

-

Ohkuma, T., et al. (2005). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Pure and Applied Chemistry, 77(1), 1-13. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]

- 3. synarchive.com [synarchive.com]

- 4. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. (PDF) Selective Asymmetric Transfer Hydrogenation of α-Substituted Acetophenones with Bifunctional Oxo-Tethered Ruthenium(II) Catalysts [academia.edu]

- 7. Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Application Note: Enantioselective Cyclization of (1S)-2-bromo-1-(2-chlorophenyl)ethanol

This Technical Application Note provides a comprehensive guide to the base-promoted cyclization of (1S)-2-bromo-1-(2-chlorophenyl)ethanol. This protocol is designed for researchers in process chemistry and drug development, specifically those targeting the synthesis of (S)-2-(2-chlorophenyl)oxirane (also known as (S)-2-chlorostyrene oxide), a critical chiral building block for antiplatelet therapeutics such as Clopidogrel .

Part 1: Executive Summary & Scientific Rationale

Process Overview